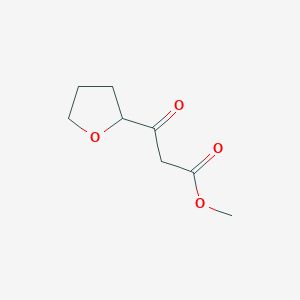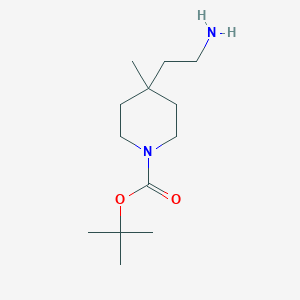
methyl 3-oxo-3-(oxolan-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-3-(oxolan-2-yl)propanoate, also known as methyl 3-oxopropanoate or methyl oxopropanoate, is an organic compound belonging to the family of oxo acids. It is a carboxylic acid with a molecular weight of 94.07 g/mol and is used in many scientific and industrial applications. It is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, fragrances, and flavors. Methyl 3-oxo-3-(oxolan-2-yl)propanoate has been extensively studied in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is used in a variety of scientific and industrial applications. It is used as a starting material in the synthesis of pharmaceuticals, fragrances, and flavors. It is also used as a reagent in the synthesis of other organic compounds, including carboxylic acids, amines, and ketones. In addition, it is used in the synthesis of polymers and surfactants.
Wirkmechanismus
Methyl 3-oxo-3-(oxolan-2-yl)propanoate is a carboxylic acid that undergoes a variety of chemical reactions. It can undergo nucleophilic addition, substitution, and elimination reactions. It can also undergo esterification and transesterification reactions. In addition, it can be used as a catalyst in the synthesis of other organic compounds.
Biochemical and Physiological Effects
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects in vitro and in vivo. It has also been found to have anti-tumor effects in vitro and in vivo. In addition, it has been found to have neuroprotective effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has several advantages and limitations for lab experiments. It is a relatively stable compound and is easily synthesized in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is a relatively weak acid and is not soluble in water. In addition, it has a low boiling point, making it difficult to purify.
Zukünftige Richtungen
Methyl 3-oxo-3-(oxolan-2-yl)propanoate has many potential applications in the future. It could be used in the synthesis of new drugs and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and surfactants. In addition, it could be used as a reagent in the synthesis of other organic compounds. Finally, it could be used in the development of new fragrances and flavors.
Synthesemethoden
Methyl 3-oxo-3-(oxolan-2-yl)propanoate can be synthesized in several ways. One method involves the reaction of ethyl acetoacetate with aqueous sodium hydroxide, followed by the addition of methyl 3-oxo-3-(oxolan-2-yl)propanoate iodide and sodium bicarbonate. This method yields the desired product in high yields. Another method involves the reaction of ethyl acetoacetate with aqueous sodium hydroxide, followed by the addition of methyl 3-oxo-3-(oxolan-2-yl)propanoate iodide and sodium bicarbonate. This method yields the desired product in high yields.
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(oxolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWQZUNBMTJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)







![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)